Product packaging for Z-Ser(tbu)-osu(Cat. No.:CAS No. 19460-97-0)

Z-Ser(tbu)-osu

Cat. No.: B554348
CAS No.: 19460-97-0
M. Wt: 392,41 g/mole
InChI Key: HSJCWCOSSJNXAN-AWEZNQCLSA-N
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Description

Contextualization of Z-Ser(tBu)-OSu within Protected Amino Acid Derivatives for Peptide Synthesis

Peptide synthesis relies heavily on the strategic use of protecting groups for both the amino and carboxyl termini, as well as for reactive side chains of amino acids. These groups prevent unwanted side reactions, such as polymerization or epimerization, ensuring the formation of the desired peptide bond. This compound exemplifies a class of compounds designed to meet these challenges.

The journey of amino acid protection began in the early 20th century, laying the groundwork for modern peptide chemistry. The development of reversible protecting groups allowed for the stepwise assembly of amino acids into peptides. A significant early milestone was the introduction of the benzyloxycarbonyl (Z or Cbz) group by Bergmann and Zervas in 1932, which proved crucial for early solution-phase peptide synthesis nih.govwikipedia.orgbachem.comtotal-synthesis.comresearchgate.net. This was followed by the development of the tert-butyloxycarbonyl (Boc) group, which became central to Merrifield's groundbreaking solid-phase peptide synthesis (SPPS) methodology in the 1960s nih.govpeptide.comwikipedia.orgthermofisher.com. The subsequent introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder, base-labile alternative to the acid-labile Boc group, significantly expanding the toolkit for peptide chemists nih.govpeptide.commasterorganicchemistry.com. The evolution of these protecting groups has been driven by the need for greater control, milder reaction conditions, and improved yields in the synthesis of increasingly complex peptide structures.

The formation of a peptide bond, an amide linkage, requires the activation of the carboxyl group of one amino acid to react with the amino group of another. N-hydroxysuccinimide (OSu) esters are highly effective activated forms of carboxylic acids widely employed in peptide synthesis rsc.orgresearchgate.netglenresearch.comacs.orgchemicalbook.com. Their significance lies in their moderate reactivity, which allows for efficient peptide bond formation while simultaneously suppressing racemization and epimerization – common issues with more aggressive coupling reagents rsc.orgresearchgate.netresearchgate.net. OSu esters are relatively stable for storage, easy to prepare, and generate a water-soluble byproduct (N-hydroxysuccinimide), simplifying purification processes glenresearch.comchemicalbook.comresearchgate.net. This makes them a preferred choice for controlled coupling reactions in both solution and solid-phase synthesis researchgate.netacs.org.

The concept of orthogonality in protecting group strategies is paramount in complex synthesis. It refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions. This compound incorporates two key protecting groups that fit into such schemes:

Z (Benzyloxycarbonyl): Primarily used to protect the α-amino group of amino acids, the Z group is typically removed by catalytic hydrogenation or strong acidic conditions (e.g., HBr in acetic acid) nih.govwikipedia.orgbachem.comtotal-synthesis.com. While effective, its sensitivity to strong acids means it is often less favored in modern Fmoc/tBu SPPS, which relies on acid-labile side-chain protection iris-biotech.de.

tBu (tert-Butyl): This group is specifically employed to protect the hydroxyl side chains of serine, threonine, and tyrosine ontosight.aiiris-biotech.denih.goviris-biotech.depeptide.com. The tBu group is stable under the basic conditions used to remove the Fmoc group but is readily cleaved by mild to moderate acidic conditions, typically trifluoroacetic acid (TFA) ontosight.aiiris-biotech.deiris-biotech.depeptide.com. This acid lability makes it orthogonal to the base-labile Fmoc group, forming the widely adopted Fmoc/tBu strategy nih.govpeptide.comthermofisher.comiris-biotech.deacs.org.

The combination of the Z group on the α-amino terminus and the tBu group on the serine side chain, along with the OSu ester for activation, provides a versatile building block for controlled peptide elongation.

Academic Importance of this compound in Contemporary Peptide Chemistry Research

This compound and its constituent functionalities are cornerstones in current peptide research, contributing to both the synthesis of complex molecules and the fundamental understanding of chemical mechanisms.

Protected and activated amino acid derivatives like this compound are indispensable for the synthesis of peptides with intricate sequences, post-translational modifications, or non-natural amino acid incorporation. The tBu-protected serine moiety is a common building block for incorporating serine residues into peptides, essential for various biological functions and therapeutic agents nih.gov. Furthermore, such activated amino acid derivatives serve as crucial components in the synthesis of peptidomimetics – molecules that mimic the structure and function of peptides but often possess enhanced stability, bioavailability, or altered pharmacological properties google.comnih.govresearchgate.net. The ability to precisely control coupling and protect sensitive side chains is critical for achieving the desired structural complexity in these advanced biomolecules.

The study of how peptide bonds form is a continuous area of academic inquiry. Activated esters, including OSu derivatives, have been instrumental in elucidating these mechanisms rsc.orgresearchgate.netacs.orgresearchgate.net. Research utilizing these activated species helps to:

Understand Reactivity: By studying the reaction kinetics and pathways of OSu esters, researchers gain insights into the factors influencing peptide bond formation efficiency and selectivity rsc.orgresearchgate.netresearchgate.net.

Control Epimerization: The moderate reactivity of OSu esters allows for the investigation of mechanisms that suppress epimerization, a critical challenge in peptide synthesis rsc.orgresearchgate.net.

Develop New Methodologies: Insights gained from studying OSu ester chemistry inform the development of novel coupling reagents and strategies for more efficient and selective peptide synthesis rsc.orgresearchgate.netresearchgate.net.

The specific combination of protecting groups (Z and tBu) and the activating group (OSu) in this compound allows for detailed studies of how these elements collectively influence reaction outcomes, contributing to the fundamental understanding of chemical transformations in peptide assembly.

Compound Name Table:

AbbreviationFull Chemical Name
This compoundNα-Benzyloxycarbonyl-O-t-butyl-L-serine N-hydroxysuccinimide Ester
ZBenzyloxycarbonyl
CbzCarbobenzyloxy (synonym for Benzyloxycarbonyl)
tButert-Butyl
OSuN-hydroxysuccinimide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O7 B554348 Z-Ser(tbu)-osu CAS No. 19460-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCWCOSSJNXAN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550491
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19460-97-0
Record name L-Serine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19460-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Considerations for Z Ser Tbu Osu

Established Synthetic Pathways for Z-Ser(tBu)-OSu

The most common and established route for synthesizing this compound involves a sequential, multi-step process starting from the natural amino acid, L-serine. This pathway is characterized by the orthogonal protection of the different functional groups of the serine molecule—the α-amino group, the side-chain hydroxyl group, and the α-carboxyl group—to allow for selective reactions.

The synthesis is typically carried out in three main stages: protection of the side-chain hydroxyl group, protection of the N-terminal amino group, and finally, activation of the C-terminal carboxyl group.

The side chain of serine contains a reactive hydroxyl (-OH) group that must be masked to prevent unwanted side reactions during peptide synthesis. The tert-butyl (tBu) group is a commonly employed protecting group for this purpose. peptide.com It is introduced by treating L-serine with isobutylene in the presence of a strong acid catalyst. This reaction forms a stable tert-butyl ether linkage with the serine hydroxyl group. The tBu group is favored due to its stability under a wide range of reaction conditions, including the basic conditions used for Fmoc group removal, but it can be readily cleaved at the end of the synthesis using strong acids like trifluoroacetic acid (TFA).

Following the protection of the side chain, the α-amino group of O-tert-butyl-L-serine is protected to prevent its participation in the subsequent carboxyl activation step and to control the peptide bond formation sequence. The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is a well-established amino-protecting group used extensively in solution-phase peptide synthesis. peptide.com It is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. biosynth.com The Z group is stable to mildly acidic and basic conditions but can be removed by strong acids or, more commonly, through catalytic hydrogenolysis. biosynth.com

The final step in the synthesis of this compound is the activation of the carboxylic acid group of Z-Ser(tBu)-OH. This activation is necessary to facilitate the efficient formation of a peptide bond with the amino group of another amino acid. creative-peptides.com Converting the carboxyl group into an N-hydroxysuccinimide (NHS) ester is a widely used method for this purpose. researchgate.net The reaction involves treating Z-Ser(tBu)-OH with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). peptide.comchempep.com DCC facilitates the formation of the active ester, which is highly susceptible to nucleophilic attack by an amino group. creative-peptides.com The resulting this compound is a relatively stable, crystalline solid that can be isolated, purified, and stored before its use in peptide coupling reactions. researchgate.net The N-hydroxysuccinimide released during the coupling is water-soluble, which simplifies the purification of the final peptide.

The synthesis of this compound is analogous to that of Fmoc-Ser(tBu)-OSu and Fmoc-Thr(tBu)-OSu, with the key distinction being the N-terminal protecting group. The side-chain protection (tBu) and carboxyl activation (OSu) steps are conceptually identical. However, the properties of the Z and Fmoc groups dictate their applications.

Orthogonality: The Fmoc/tBu strategy is considered truly orthogonal because the Fmoc group is removed by a base (e.g., piperidine), while the tBu group is removed by an acid (e.g., TFA). biosynth.com This allows for selective deprotection without affecting other protecting groups. The Z/tBu combination is also orthogonal, as the Z group is typically removed by hydrogenolysis, which does not affect the acid-labile tBu group.

Application in SPPS: The Fmoc strategy is the dominant method in modern SPPS due to the mild, non-acidic conditions used for N-alpha deprotection, which are compatible with a wide range of acid-sensitive resins and linkers. americanpeptidesociety.org The Z group, requiring hydrogenolysis or strong acid for removal, has limited application in standard solid-phase synthesis but remains highly relevant for solution-phase synthesis and the synthesis of protected peptide fragments. peptide.com

Synthesis of Threonine Derivatives: The synthesis of Fmoc-Thr(tBu)-OSu follows the same principles. Threonine, like serine, has a hydroxyl side chain that is protected with a tBu group. The subsequent N-alpha Fmoc protection and carboxyl activation proceed similarly to the serine derivative.

FeatureThis compound RouteFmoc-Ser(tBu)-OSu / Fmoc-Thr(tBu)-OSu Route
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Condition Catalytic Hydrogenolysis or strong acid (HBr/AcOH) biosynth.comBase (e.g., 20% Piperidine (B6355638) in DMF) americanpeptidesociety.org
Side-Chain Protection tert-Butyl (tBu)tert-Butyl (tBu)
Carboxyl Activation N-Hydroxysuccinimide (OSu) esterN-Hydroxysuccinimide (OSu) ester
Primary Application Solution-phase peptide synthesis, fragment condensation peptide.comSolid-Phase Peptide Synthesis (SPPS) iris-biotech.de
Orthogonality Strategy Z (hydrogenolysis) vs. tBu (acidolysis)Fmoc (basolysis) vs. tBu (acidolysis) biosynth.com

Multi-step Synthesis from Serine Precursors

Advanced Synthetic Approaches and Innovations for this compound Analogues

While the DCC-mediated formation of N-hydroxysuccinimide esters is a classic and reliable method, research into peptide coupling reagents has led to the development of more advanced and efficient alternatives. These innovations aim to increase reaction rates, minimize side reactions such as racemization, and simplify purification by producing water-soluble byproducts.

These modern coupling reagents can be applied to the synthesis of this compound and its analogues, particularly in the carboxyl activation step. Uronium/aminium and phosphonium (B103445) salt-based reagents have become extremely popular in peptide synthesis. chempep.com

Key innovations include:

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient activators. peptide.com HATU, for instance, reacts faster and is known to suppress epimerization more effectively than HBTU. peptide.com COMU is noted for its high reactivity and the water solubility of its byproducts, aligning with principles of green chemistry. peptide.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful activating agents. peptide.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com

Carbodiimides with Additives: While DCC can be problematic due to the insolubility of its dicyclohexylurea (DCU) byproduct, water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used, especially in biological applications. The use of additives such as HOBt (1-Hydroxybenzotriazole) or its derivatives alongside carbodiimides can significantly reduce the risk of racemization. peptide.com

These advanced reagents can replace the traditional DCC/HOSu protocol for the synthesis of this compound, potentially leading to higher yields, improved purity, and faster reaction times.

Reagent ClassExample ReagentKey Advantages over DCC
Uronium/Aminium Salts HBTUHigh coupling efficiency, soluble byproduct. creative-peptides.com
HATUFaster reaction rates, reduced racemization. peptide.com
COMUVery high reactivity, water-soluble byproducts, safer profile. peptide.com
Phosphonium Salts PyBOPHigh efficiency, stable reagent.
PyAOPEffective for sterically hindered couplings. peptide.com
Soluble Carbodiimides EDC (+ HOBt)Water-soluble reagent and byproduct, easy removal. peptide.com

Development of Efficient and Stereoselective Synthesis Methods

The synthesis of this compound, an activated N-protected amino acid derivative, is a critical process for its application in peptide synthesis. The core of its synthesis involves two primary stages: the protection of the amino and hydroxyl groups of the parent amino acid, L-serine, followed by the activation of the carboxyl group to facilitate peptide bond formation. The efficiency and stereoselectivity of this process are paramount to ensure the production of a high-purity, chirally correct building block for peptide assembly.

The initial step involves the protection of the amine group with a benzyloxycarbonyl (Z) group and the hydroxyl group with a tert-butyl (tBu) group to yield Z-Ser(tBu)-OH. This doubly protected serine derivative is the immediate precursor to the final product. The stereoselectivity of the entire process is fundamentally dependent on the chirality of the starting L-serine, and subsequent reaction conditions must be optimized to prevent racemization, particularly during the activation step.

The activation of the carboxylic acid of Z-Ser(tBu)-OH to its N-hydroxysuccinimide (OSu) ester is a widely employed strategy to create a stable yet reactive intermediate for amidation. This transformation is typically achieved by reacting Z-Ser(tBu)-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired this compound and a urea byproduct.

To enhance the efficiency of the coupling reaction and suppress potential side reactions, including racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. The presence of HOBt can minimize the risk of racemization by forming an intermediate active ester that is less prone to epimerization. The choice of solvent and reaction temperature also plays a crucial role in optimizing the yield and purity of the final product. Anhydrous conditions are typically necessary to prevent the hydrolysis of the activated ester.

The development of more advanced coupling reagents has also contributed to the efficient synthesis of activated amino acids like this compound. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have demonstrated high coupling efficiencies and are often used in modern peptide synthesis. These reagents can lead to faster reaction times and cleaner reaction profiles compared to traditional carbodiimide methods.

Table 1: Common Coupling Agents for the Synthesis of this compound

Coupling AgentFull NameByproductKey Features
DCC N,N'-dicyclohexylcarbodiimideDicyclohexylurea (DCU)Effective and widely used; DCU is poorly soluble in many organic solvents, facilitating removal.
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaByproduct is easily removed by aqueous extraction.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateTripyrrolidinophosphine oxideHigh coupling efficiency, often used for sterically hindered couplings.
HBTU O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateTetramethylureaFast reaction times and high yields.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of protected amino acids like this compound is an area of increasing importance, driven by the need for more sustainable and environmentally benign chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free or Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. While the complete elimination of solvents in the synthesis of this compound can be challenging due to the solubility of reactants and the need to control reaction temperature, research into reduced-solvent methodologies is ongoing.

Atom-Economic Strategies in Protected Amino Acid Preparation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of this compound synthesis, atom-economic strategies aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a promising green alternative for the preparation of protected amino acids and their derivatives. Enzymes can operate under mild conditions (aqueous media, neutral pH, and ambient temperature) and exhibit high stereoselectivity, which can circumvent the need for complex protection and deprotection steps and reduce the risk of racemization.

While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of chemoenzymatic synthesis can be applied to the formation of the peptide backbone using protected amino acids. For example, proteases such as papain have been utilized in the polymerization of amino acid esters in aqueous media. nih.govacs.org This approach can proceed without the need for side-chain protection of the amino acid monomers, representing a significant step towards a more atom-economical and environmentally friendly process. nih.gov

The application of enzymatic methods to the synthesis of the precursor, Z-Ser(tBu)-OH, could involve the use of lipases for the regioselective acylation of serine derivatives. The high selectivity of enzymes could potentially streamline the synthesis by reducing the number of protection and deprotection steps required. Further research in this area could lead to the development of efficient and sustainable chemoenzymatic routes for the production of this compound and other valuable protected amino acid derivatives.

Mechanistic Investigations of Z Ser Tbu Osu in Peptide Coupling Reactions

Fundamental Principles of Active Ester Reactivity

Active esters, such as Z-Ser(tBu)-OSu, are pivotal in peptide synthesis due to their enhanced reactivity compared to the free carboxylic acid. wikipedia.orgbachem.com The N-hydroxysuccinimide ester functionality provides a balance of reactivity and stability, allowing for efficient peptide bond formation under relatively mild conditions. bachem.comglenresearch.comsci-hub.se These esters are generally stable enough to be isolated and purified, yet sufficiently reactive to readily acylate the amino group of another amino acid or peptide. bachem.comchemicalbook.com

Nucleophilic Attack by Amino Components

The core of the peptide coupling reaction is the nucleophilic attack of the free amino group of an amino acid or peptide on the carbonyl carbon of the activated ester, this compound. glenresearch.comnih.gov This process leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a new, stable amide (peptide) bond and the release of the N-hydroxysuccinimide (NHS) leaving group. glenresearch.comnih.govacs.org The primary amines of amino acids are strong nucleophiles that readily participate in this reaction. nih.govnih.gov

The general mechanism can be depicted as follows:

Activation: The carboxylic acid of Z-Ser(tBu)-OH is converted to the more reactive N-hydroxysuccinimide ester, this compound. wikipedia.org

Nucleophilic Attack: The amino group of the incoming amino acid attacks the carbonyl carbon of the OSu ester. glenresearch.comuniurb.it

Peptide Bond Formation: A stable amide bond is formed, elongating the peptide chain, with the concurrent release of N-hydroxysuccinimide. glenresearch.com

Role of the N-hydroxysuccinimide Moiety as a Leaving Group

The effectiveness of this compound as an acylating agent is largely attributed to the properties of the N-hydroxysuccinimide (NHS) moiety. nih.govrsc.org NHS is an excellent leaving group because its departure is facilitated by the stability of the resulting N-hydroxysuccinimide anion, which is resonance-stabilized. The acidity of NHS (pKa ≈ 4.6) makes its conjugate base a weak base and therefore a good leaving group. highfine.com This facilitates the collapse of the tetrahedral intermediate and drives the reaction towards peptide bond formation. glenresearch.com Furthermore, N-hydroxysuccinimide is water-soluble, which can simplify the purification of the resulting peptide product in solution-phase synthesis. chemicalbook.com

Stereochemical Integrity and Racemization Studies During Coupling

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. wikipedia.orgnih.govacs.org Racemization, the loss of optical purity, can occur during the activation and coupling steps, leading to the formation of diastereomeric peptides that are often difficult to separate and may have altered biological activity. bachem.comhighfine.com

Factors Influencing α-Hydrogen Abstraction and Oxazolone (B7731731) Formation

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (formerly known as an azlactone) intermediate. nih.govmdpi.compeptide.com This occurs when the carbonyl oxygen of the activated amino acid attacks the activated carboxyl group. The resulting oxazolone has an acidic proton at the α-carbon. Abstraction of this proton by a base leads to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. bachem.commdpi.com

Several factors influence the propensity for oxazolone formation and subsequent racemization:

Nature of the N-protecting group: Urethane-based protecting groups, such as the Z-group in this compound, are known to significantly suppress racemization compared to acyl-type protecting groups. bachem.comnih.gov This is because the lone pair of electrons on the urethane (B1682113) nitrogen is delocalized into the carbonyl group, making it less nucleophilic and thus less likely to participate in oxazolone ring formation. rsc.org

Activation Level: Highly reactive activated esters can increase the rate of oxazolone formation. mdpi.com

Presence of Base: Bases can directly abstract the α-hydrogen or promote oxazolone formation. bachem.comhighfine.com

Strategies for Suppressing Racemization in this compound Mediated Couplings

Maintaining the chiral purity of this compound during peptide synthesis is paramount. Several strategies have been developed to minimize racemization. nih.goviris-biotech.de

The choice of base and solvent system plays a crucial role in controlling racemization during peptide coupling reactions. nih.goviris-biotech.de

Base Additives: Tertiary amines are often added to neutralize the protonated amino component. However, the basicity and steric hindrance of the base can significantly impact the extent of racemization. highfine.com Strongly basic and sterically unhindered bases can readily abstract the α-proton, promoting racemization. highfine.comrsc.org For instance, N,N-diisopropylethylamine (DIPEA) has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH. chempep.com Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred as they are less prone to cause racemization. bachem.comhighfine.com

Solvent Systems: The polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used. glenresearch.comrhhz.net The solvent can stabilize the charged intermediates involved in the racemization pathway. mdpi.com Therefore, careful selection of the solvent system is necessary to optimize the coupling reaction while minimizing the risk of epimerization. iris-biotech.de

Below is a table summarizing the influence of various bases on racemization, drawing on general principles observed in peptide synthesis.

BasepKaSteric HindranceGeneral Effect on Racemization
Triethylamine (TEA)~10.75LowHigh potential for racemization due to high basicity and low steric bulk. highfine.com
N,N-Diisopropylethylamine (DIPEA)~10.1HighOften used, but can still promote racemization, especially with sensitive residues. bachem.comhighfine.comchempep.com
N-Methylmorpholine (NMM)~7.38ModerateGenerally a good choice for minimizing racemization due to its lower basicity. bachem.comhighfine.com
2,4,6-Collidine~7.43HighIts significant steric hindrance and moderate basicity make it effective in suppressing racemization. bachem.comhighfine.com

The following table outlines the general characteristics of common solvents used in peptide coupling.

SolventPolarityCharacteristics
Dimethylformamide (DMF)Polar AproticExcellent solvating properties for peptides and reagents, but can promote racemization. glenresearch.commdpi.com
Dichloromethane (DCM)NonpolarGood solvent for many protected amino acids, can be less prone to promoting racemization than DMF. rhhz.net
Acetonitrile (MeCN)Polar AproticOften used in purification and analysis, can also be used as a reaction solvent. chemrxiv.org
Tetrahydrofuran (THF)Moderately PolarAnother common solvent in peptide synthesis. nih.gov

By carefully selecting the reaction conditions, including the base and solvent, the stereochemical integrity of this compound can be largely preserved during peptide synthesis, leading to the formation of the desired peptide product with high optical purity.

Reaction Kinetics and Thermodynamic Considerations in this compound Coupling

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable, requiring energy input to proceed. reddit.com The activation of the carboxyl group, in this case by forming the OSu ester, is the critical step that overcomes this thermodynamic barrier. The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon of this compound highly electrophilic and susceptible to nucleophilic attack by an amine. thieme-connect.de

The kinetics of the coupling reaction are influenced by several factors, including the solvent, concentration of reactants, and the presence of a base. chempep.com The aminolysis of active esters is a bimolecular reaction, meaning its rate is dependent on the concentration of both the active ester and the amine. thieme-connect.de The reaction proceeds through a tetrahedral intermediate, and the breakdown of this intermediate is typically the rate-limiting step. thieme-connect.de While specific kinetic data for this compound is not extensively published, the general principles of active ester chemistry apply. The reaction rates are generally slower than those achieved with phosphonium (B103445) or aminium salt reagents but are often sufficient for efficient peptide synthesis, especially in solution phase. uniurb.itbachem.com

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational and theoretical studies provide valuable insights into the reaction mechanisms of peptide bond formation. iiserpune.ac.incolorado.edu For active ester couplings, Density Functional Theory (DFT) calculations can model the reaction pathway, including the structure of the transition states and intermediates. colorado.edu

Studies on related active ester systems show that the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The specific pathway is influenced by the solvent and the nature of the reactants. Theoretical models can elucidate the role of the solvent in stabilizing intermediates and transition states, and how the electronic properties of the protecting groups (Z-group) and the leaving group (OSu) affect the energy barriers of the reaction. chim.it While specific computational studies focusing exclusively on this compound are not readily found in the literature, the extensive theoretical work on active ester aminolysis provides a robust framework for understanding its reactivity. These studies consistently highlight the favorable thermodynamics of the final peptide bond formation once the carboxyl group is activated.

Influence of Steric Hindrance and Electronic Effects on Reactivity

The reactivity of this compound is a balance of electronic and steric factors. wiley-vch.de

Electronic Effects: The benzyloxycarbonyl (Z) group is an electron-withdrawing protecting group. bachem.com This property helps to reduce the propensity for racemization by decreasing the acidity of the α-proton. bachem.com However, its electron-withdrawing nature can slightly decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the initial activation step if it were being formed in situ. In the pre-formed this compound, the dominant electronic factor is the powerful electron-withdrawing nature of the N-hydroxysuccinimidyl (OSu) group. This effect greatly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the incoming amine nucleophile. thieme-connect.de

Steric Hindrance: Steric hindrance plays a crucial role in peptide coupling reactions. chempep.comthieme-connect.de The tert-butyl (tBu) group protecting the serine side-chain hydroxyl is bulky. This steric bulk effectively prevents side reactions at the hydroxyl group but can also hinder the approach of the amine nucleophile to the activated carbonyl center. nih.gov This can lead to slower reaction rates compared to less hindered amino acid derivatives. thieme-connect.de The steric hindrance from the tBu group is a significant consideration, especially when coupling to a sterically demanding N-terminal amino acid. In such difficult couplings, more potent activating agents like HATU or PyBOP might be preferred to achieve reasonable reaction times. chempep.com However, for most standard couplings, the activation provided by the OSu ester is sufficient to overcome the steric impediment of the tBu group.

Applications of Z Ser Tbu Osu in Peptide Synthesis Strategies

Integration of Z-Ser(tBu)-OSu in Solution-Phase Peptide Synthesis (LPPS)

In Liquid-Phase Peptide Synthesis (LPPS), peptide chains are grown in a solution. This compound is particularly well-suited for this approach, especially in strategies that involve the coupling of larger peptide fragments.

Segment condensation is a key strategy in LPPS where smaller, protected peptide fragments are independently synthesized and then coupled together in solution to form the final, larger peptide. This compound can be used to prepare a serine-containing fragment. For instance, it can be coupled with another amino acid or a small peptide fragment in solution. The resulting di- or tripeptide can then be deprotected at one end and coupled with another synthesized fragment. This convergent approach, as opposed to a linear, one-by-one amino acid addition, can increase the efficiency of synthesizing long peptides. The N-hydroxysuccinimide (OSu) ester of this compound provides a clean and efficient coupling, while the Z and tBu protecting groups prevent unwanted side reactions at the N-terminus and the serine side chain, respectively.

A critical aspect of LPPS is the purification and isolation of the peptide intermediates after each coupling step. Since all reactants are in the same phase, methods must be employed to separate the desired peptide from unreacted starting materials and coupling by-products. Common strategies include:

Crystallization: This method can be highly effective if the intermediate peptide fragment is crystalline. It allows for the separation of the product in high purity.

Extraction: Acid-base workups are frequently used to remove unreacted acidic or basic components. For example, an acidic wash can remove unreacted amines, while a basic wash can remove unreacted carboxylic acids and the N-hydroxysuccinimide byproduct. chemrxiv.org

Chromatography: Column chromatography, particularly silica (B1680970) gel chromatography, is often used to purify intermediate fragments based on polarity differences between the product and impurities. For larger fragments, size-exclusion chromatography may be employed. Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful tool for achieving high purity of the final and intermediate peptides. acs.org

Utilization of this compound in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method where the peptide is assembled on a solid resin support. researchgate.net this compound serves as a key building block in this methodology.

In SPPS, the C-terminal amino acid is first anchored to a solid resin. The synthesis then proceeds by sequentially adding amino acids. For an efficient coupling reaction, the incoming amino acid must have its carboxylic acid group "activated". The N-hydroxysuccinimide (OSu) ester in this compound fulfills this role perfectly. It is a highly reactive "active ester" that readily reacts with the free N-terminal amine of the peptide chain growing on the resin, forming a stable peptide bond. This activation allows the coupling reaction to proceed under mild conditions with high efficiency. While other coupling reagents like carbodiimides are common, using a pre-activated amino acid derivative like this compound can simplify the procedure and minimize side reactions. researchgate.net

Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. This compound is an excellent example of a reagent designed for such strategies.

Z (Benzyloxycarbonyl) group: This N-terminal protecting group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. It is typically removed by hydrogenolysis (catalytic hydrogenation).

tBu (tert-butyl) group: This side-chain protecting group for the serine hydroxyl function is acid-labile. It is stable to the conditions used for peptide coupling and Fmoc deprotection but is cleaved by strong acids like trifluoroacetic acid (TFA), often concurrently with cleavage from the resin in a Boc-based strategy.

This combination makes this compound compatible with the Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy. In this scheme, the temporary N-terminal protection is a Boc group (removed by mild acid), while permanent side-chain protection often involves benzyl-type (Bn) or other groups removable by different mechanisms. The Z group on this compound can act as a permanent N-terminal protecting group in a fragment or be used in specific contexts where hydrogenolysis is a viable deprotection step. google.com

Table 1: Protecting Groups in this compound and Their Removal Conditions

Protecting GroupAbbreviationProtected Functional GroupTypical Removal ConditionsOrthogonality Example
BenzyloxycarbonylZα-amino groupCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid (TFA) used for Boc removal.
tert-ButyltBuSerine hydroxyl groupStrong Acid (e.g., Trifluoroacetic Acid - TFA)Stable to piperidine (B6355638) used for Fmoc removal.

The primary goal of using a protected and activated amino acid like this compound is to ensure the precise, site-specific incorporation of a serine residue into the growing peptide sequence. In a typical SPPS cycle, the N-terminal protecting group (e.g., Fmoc or Boc) of the peptide-resin is removed. Then, the solution of this compound is added. The activated OSu ester reacts specifically with the newly liberated N-terminal amine. The Z and tBu protecting groups ensure that no side reactions occur at the N-terminus or the hydroxyl side chain of the incoming serine derivative. This controlled, stepwise addition allows for the synthesis of a peptide with a precisely defined sequence, which is essential for its biological function. For example, in the synthesis of Tirzepatide, a derivative like Fmoc-Ser(tBu)-OH is coupled to the resin, establishing the specific location of the serine residue early in the synthesis. google.com

Table 2: Comparison of Peptide Synthesis Strategies Utilizing Activated Serine Derivatives

FeatureSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Peptide is synthesized in solution.Peptide is synthesized on a solid resin support.
Role of this compound Used for creating peptide fragments for segment condensation.Used as an activated building block for sequential addition.
Purification Requires purification (crystallization, chromatography) after each step. acs.orgPurification is done once at the end after cleavage from the resin.
Scalability Generally more suitable for very large-scale synthesis.Excellent for research-scale and moderately large-scale synthesis. researchgate.net
Key Advantage Allows for purification of intermediates, potentially leading to a purer final product.Simplicity and speed due to easy removal of excess reagents by washing.

Synthesis of Peptides and Peptidomimetics Containing O-t-butylated Serine

The use of this compound, an activated ester of N-benzyloxycarbonyl-O-tert-butyl-L-serine, is a strategic choice in solution-phase peptide synthesis. The tert-butyl (tBu) ether protecting group on the serine side-chain hydroxyl function is stable to a range of reaction conditions, including the catalytic hydrogenation used to remove the N-terminal benzyloxycarbonyl (Z) group, yet it can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). google.comwiley-vch.de The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group that facilitates efficient peptide bond formation. thieme-connect.de

Preparations of Complex Peptides and Analogues

The activated nature of this compound makes it a valuable reagent for the solution-phase fragment condensation strategy in the synthesis of complex peptides and their analogues. This approach involves creating protected peptide fragments which are then coupled together to form the final, larger peptide.

A notable example is its application in an improved solution-phase synthesis of thymosin α1, a 28-amino acid peptide with immune-modulating properties. In this multi-step synthesis, this compound is used to introduce a serine residue into a growing peptide chain. Specifically, a deblocked dipeptide tosyl salt is coupled with this compound to yield the protected tripeptide, Z-Ser(tBu)-Asp(OtBu)-Ala-OH. google.com This fragment becomes a key building block for the larger thymosin α1 molecule. google.com The process highlights the utility of this compound in creating specific, protected peptide segments that can be assembled into a complex bioactive peptide. google.com

The following table outlines a synthetic fragment preparation for thymosin α1 involving this compound:

StepReactant 1Reactant 2ProductPurpose
1Z-Asp(OtBu)-OHH-Ala-OBzlZ-Asp(OtBu)-Ala-OBzlDipeptide formation
2Z-Asp(OtBu)-Ala-OBzlH₂/Pd-C, TosOHH-Asp(OtBu)-Ala-OH · TosOHN-terminal deprotection
3H-Asp(OtBu)-Ala-OH · TosOHThis compound Z-Ser(tBu)-Asp(OtBu)-Ala-OHTripeptide elongation

This table illustrates the sequential steps in the synthesis of a protected tripeptide fragment for thymosin α1, as described in the research findings. google.com

Similarly, strategies for synthesizing analogues of Glucagon-like peptide-1 (GLP-1) involve the stepwise elongation of peptide fragments using protected amino acids, including P-Ser(tBu)-OH (where P is a protecting group), to build the complex final molecule. google.com While this example uses a different N-terminal protecting group, it underscores the importance of the O-t-butylated serine building block in the assembly of complex peptide analogues. google.com The use of activated esters like OSu derivatives is a common strategy in solution synthesis to facilitate these coupling steps efficiently. chemistrycongresses.ch

Engineering of Peptidomimetics with Enhanced Stability or Bioactivity

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations of peptides, such as poor stability against proteolytic enzymes and low bioavailability. researchgate.netunibo.it The engineering of peptidomimetics often involves incorporating unnatural amino acids, modifying the peptide backbone, or introducing conformational constraints. unibo.it

The synthesis of the peptide component of these mimetics relies on standard peptide synthesis strategies, where building blocks like this compound play a foundational role in assembling the initial peptide sequence. This sequence can then be further modified. For example, research into new anti-tuberculosis therapies involves the synthesis of analogues of bacterial peptidoglycan fragments to act as inhibitors of key enzymes like murein peptide ligase (Mpl). ucl.ac.uk These analogues are peptidomimetics designed for enhanced activity. ucl.ac.uk

Another approach to enhance stability is the introduction of triazole rings into the peptide backbone, creating triazolopeptidomimetics. univie.ac.at This modification can lead to molecules with improved properties, and the development of automated synthesis protocols for these structures accelerates research in this area. univie.ac.at The initial peptide chain, constructed using reagents such as this compound or its Fmoc-protected counterparts, serves as the scaffold for such modifications. The O-t-butylated serine provides a protected hydroxyl group that prevents unwanted side reactions during the assembly of the peptide chain before its transformation into a peptidomimetic.

Comparative Analysis and Future Directions in Peptide Reagent Research

Comparative Efficacy and Selectivity of Z-Ser(tBu)-OSu with Other Serine Derivatives and Coupling Reagents

The selection of protecting groups and activation strategies is critical in peptide synthesis, directly influencing yield, purity, and the potential for side reactions. The compound this compound represents a specific combination of an N-terminal protecting group (Z), a side-chain protecting group (tBu), and a carboxyl group activation method (OSu ester).

The two most widely used orthogonal protecting group strategies in peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) schemes. biosynth.comiris-biotech.de The Z-group (benzyloxycarbonyl) is historically significant, particularly in solution-phase synthesis, and shares characteristics with the Boc/Bzl strategy due to its removal under acidic or hydrogenolytic conditions. biosynth.compeptide.com

Z-Protection (Benzyloxycarbonyl):

Cleavage: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ over Palladium/Carbon) or under strongly acidic conditions like HBr in acetic acid. biosynth.com

Stability: It is stable to the mildly acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine). chempep.com

Application: Due to its cleavage conditions, it is less commonly used in modern solid-phase peptide synthesis (SPPS) but remains valuable for solution-phase synthesis and the preparation of protected peptide fragments. peptide.com

Fmoc-Protection (9-fluorenylmethoxycarbonyl):

Cleavage: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. chempep.comnih.gov This process is rapid and efficient.

Stability: It is stable to the acidic conditions used to cleave tBu side-chain protecting groups and cleave the final peptide from many resins. chempep.com This orthogonality is the cornerstone of the most common SPPS strategy. iris-biotech.denih.gov

Application: Fmoc is the protecting group of choice for modern SPPS, enabling the synthesis of a wide range of peptides, including those with acid-sensitive modifications. biosynth.comnih.govpeptide.com

The use of a tert-butyl (tBu) ether to protect the serine side-chain hydroxyl group, as in this compound, is standard practice in Fmoc-based synthesis to prevent side reactions. iris-biotech.de This tBu group is stable to the basic conditions of Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. iris-biotech.de In the context of a Z-protected serine, the tBu group provides orthogonal protection if the Z-group is removed via hydrogenolysis.

FeatureZ-Protection (Benzyloxycarbonyl)Fmoc-Protection
Cleavage Conditions Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) biosynth.comMild base (e.g., 20% piperidine in DMF) chempep.comnih.gov
Orthogonality with tBu Side-Chains Yes (when using hydrogenolysis for Z-group removal)Yes (tBu is stable to piperidine) iris-biotech.de
Primary Application Solution-phase synthesis, fragment condensation peptide.comSolid-phase peptide synthesis (SPPS) nih.govpeptide.com
Key Advantage Stability to both TFA and piperidineMild deprotection conditions compatible with most linkers and side-chains nih.gov
Key Disadvantage Harsh cleavage conditions not suitable for many functional groups or standard SPPSAggregation can be more problematic in long sequences due to the neutral state of the peptide-resin peptide.com

The formation of an active ester from the C-terminal carboxyl group is a common method for activating an amino acid for peptide bond formation. bachem.com These esters are stable enough to be isolated and purified but reactive enough to acylate the N-terminal amine of another amino acid. bachem.comnih.gov

OSu (N-hydroxysuccinimide) Esters:

N-hydroxysuccinimide esters were among the earliest and most widely used active esters in peptide synthesis. peptide2.com

They offer a good balance of stability and reactivity, although coupling reactions can be slow, sometimes requiring catalysts like 1-Hydroxybenzotriazole (HOBt) to proceed efficiently. peptide2.com

Fmoc-amino acid-OSu derivatives have been used in peptide synthesis, but their use can sometimes lead to the formation of side products. peptide2.com

OPfp (Pentafluorophenyl) Esters:

Pentafluorophenyl esters are generally more reactive than their OSu counterparts due to the strong electron-withdrawing nature of the pentafluorophenyl group. peptide2.comnih.gov

This increased reactivity leads to faster coupling times, making them a more suitable choice for routine use in automated SPPS where speed is essential. nih.gov

Fmoc-AA-OPfp esters are stable, crystalline compounds that can be purified and stored, providing reliable and highly reactive building blocks for synthesis. bachem.com

FeatureOSu (N-hydroxysuccinimide) EsterOPfp (Pentafluorophenyl) Ester
Reactivity Moderate; coupling can be slow nih.govpeptide2.comHigh; provides faster coupling rates peptide2.comnih.gov
Stability Good; can be isolated and storedGood; can be isolated, purified by crystallization, and stored bachem.com
Common Use Early peptide synthesis; bioconjugationAutomated SPPS; synthesis of difficult sequences bachem.comnih.gov
Side Reactions Can lead to succinimide-related side products peptide2.comGenerally clean coupling

Based on the characteristics of its components, this compound has a specific profile of advantages and disadvantages.

Advantages:

Stability for Fragment Condensation: As a pre-activated, stable building block, it is well-suited for solution-phase synthesis or fragment condensation strategies. The Z-group's stability to both mild acid and base allows for the orthogonal deprotection of other protecting groups (like Fmoc or Boc) on different fragments before the final coupling.

Avoidance of In Situ Reagents: Using a pre-formed active ester avoids the need for carbodiimides (like DCC or DIC) or onium salt coupling reagents at the point of use, thereby eliminating side reactions associated with these reagents, such as N-acylurea formation or racemization promoted by certain bases. peptide2.com

Defined Stoichiometry: As a purified, stable compound, it allows for precise control over the stoichiometry of the coupling reaction, which can be advantageous in solution-phase synthesis.

Disadvantages:

Slow Reaction Kinetics: The OSu ester is less reactive than modern activation methods, leading to longer coupling times, which is a significant drawback for automated solid-phase synthesis where cycle times are minimized. nih.gov

Incompatibility with Standard SPPS: The Z-group's cleavage conditions (hydrogenolysis or strong acid) are not compatible with standard linkers and side-chain protecting groups used in mainstream Fmoc- or Boc-SPPS. peptide.com

Limited Applicability: The rise of highly efficient in situ coupling reagents has largely relegated active esters to more specialized applications. For most routine peptide synthesis, in situ activation is preferred for its speed and high efficiency. bachem.compeptide2.com

Emerging Methodologies in Peptide Synthesis and the Future of this compound

The field of peptide synthesis is continually evolving, with a focus on increasing efficiency, purity, and sustainability, and enabling the production of longer and more complex peptides. creative-peptides.comnih.govchemrxiv.org

Modern peptide synthesis has largely moved away from the pre-formation of active esters for routine use, favoring rapid in situ activation. This is dominated by two main classes of reagents:

Onium Salts: These include aminium/uronium salts (e.g., HBTU, HATU, TBTU, COMU) and phosphonium (B103445) salts (e.g., BOP, PyBOP). bachem.comcreative-peptides.com These reagents react with the N-protected amino acid in the presence of a base to form a highly reactive intermediate, leading to very high coupling rates and efficiency, even for sterically hindered amino acids. bachem.comglobalresearchonline.net Reagents like HATU and COMU are known for their superior performance in difficult coupling scenarios. bachem.com

Carbodiimides with Additives: While older reagents like DCC have been used for decades, modern practice pairs carbodiimides like DIC with nucleophilic additives. bachem.comglobalresearchonline.net Additives such as HOBt, HOAt, and more recently OxymaPure, act as catalysts and racemization suppressants. globalresearchonline.netacs.org The combination of DIC and OxymaPure is now a standard, highly effective, and safer alternative to benzotriazole-based additives. acs.org

In this landscape, the role of this compound is niche. While onium salts provide speed and power for SPPS, the stability and defined nature of an active ester like this compound could still find use in industrial-scale solution-phase synthesis where reaction control and avoidance of complex reagent mixtures are paramount.

Automation has been a cornerstone of peptide synthesis since its early development. creative-peptides.comnih.gov The latest evolution is the application of continuous flow chemistry to SPPS. chimia.chvapourtec.com

Automated Batch Synthesizers: These systems automate the repetitive steps of deprotection, washing, and coupling in a reaction vessel. creative-peptides.comnih.gov They are compatible with a wide range of chemistries but are optimized for speed, typically using fast-acting in situ coupling reagents like HBTU or DIC/Oxyma. bachem.com

Continuous Flow Synthesis: In flow-based systems, reagents are pumped continuously through a reactor containing the solid-support resin. chimia.chvapourtec.com This approach offers precise control over reaction conditions, enhanced mass transfer, and can significantly reduce cycle times. nih.govchimia.ch These systems demand highly efficient and rapid reactions to be effective, further favoring the use of modern, fast-acting coupling reagents over the slower kinetics of traditional active esters. chimia.chvapourtec.com

The future of a reagent like this compound is unlikely to be in mainstream automated or flow synthesis. The trend is toward just-in-time activation of amino acids to maximize speed. However, as peptide manufacturing moves toward more sustainable and atom-economical methods, such as N-to-C direction synthesis or liquid-phase continuous flow, stable intermediates could see renewed interest. nih.govchemrxiv.org For now, this compound remains a specialized tool for specific, often non-SPPS, applications.

Sustainable and Environmentally Benign Approaches in Peptide Chemistry

The pursuit of "green chemistry" has become a critical endeavor in peptide synthesis, aiming to mitigate the environmental impact of traditional methods. Historically, peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has been characterized by the extensive use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), and an excess of reagents, leading to significant waste generation. rsc.orguni-kiel.de For every kilogram of a peptide active pharmaceutical ingredient (API), it is estimated that thousands of kilograms of waste are produced.

In response, researchers are actively exploring more sustainable alternatives. A key focus has been the replacement of conventional solvents with greener options. Propylene carbonate and 2-methyltetrahydrofuran (2-MeTHF) have emerged as promising substitutes for DMF and DCM in both solution-phase and solid-phase peptide synthesis. rsc.org Furthermore, the use of water as a solvent, the most environmentally benign option, is a significant area of investigation, driven by the development of water-soluble protecting groups and coupling reagents. uni-kiel.descience.gov

Another avenue for greener peptide synthesis lies in the development of more efficient and less hazardous coupling reagents. While this compound is a classical activated ester, the field is moving towards reagents that offer better atom economy and produce byproducts that are more easily removed and less toxic. For instance, the development of OxymaPure-based reagents and their compatibility with aqueous media highlight the trend towards greener coupling methodologies. The use of enzymatic ligation and native chemical ligation (NCL) also represents a significant step forward in reducing the reliance on chemical activating agents. acs.org

Table 1: Comparison of Solvents in Peptide Synthesis

SolventConventional/GreenKey Considerations
Dichloromethane (DCM)ConventionalHazardous, environmental concerns
N,N-Dimethylformamide (DMF)ConventionalToxic, high boiling point
Propylene CarbonateGreenBiodegradable, low toxicity
2-Methyltetrahydrofuran (2-MeTHF)GreenDerived from renewable resources
WaterGreenEnvironmentally benign, requires compatible reagents

Potential for this compound in Chemical Biology and Material Science Research

The unique properties of amino acid derivatives like this compound position them as valuable tools in the broader fields of chemical biology and material science. The serine residue, with its hydroxyl side chain, offers a versatile scaffold for modification and incorporation into complex molecular architectures.

Applications in Designing Probes for Biological Systems

While specific examples of this compound being used directly in the design of biological probes are not prominent in the current body of research, the fundamental reactivity of the N-hydroxysuccinimide (NHS) ester makes it a prime candidate for such applications. NHS esters are widely employed for their ability to react efficiently and specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. nih.gov This reactivity is the cornerstone of bioconjugation chemistry, which involves the labeling of biomolecules with probes for imaging, tracking, or functional studies.

The Z (benzyloxycarbonyl) and tBu (tert-butyl) protecting groups on this compound offer orthogonal protection, allowing for selective deprotection and further modification. For instance, after incorporation of the Ser(tBu) residue into a peptide, the Z group could be removed to allow for the attachment of a fluorescent dye, a biotin tag for affinity purification, or a radiolabel for imaging studies. The protected serine hydroxyl group could also be deprotected at a later stage for site-specific modifications.

The general principle of using activated amino acid esters for protein labeling is well-established. nih.gov Therefore, it is conceivable that this compound could be used to introduce a protected serine residue onto a protein or peptide, which could then serve as a handle for further chemical manipulation in the creation of sophisticated biological probes.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for Z-Ser(tbu)-osu to ensure high yield and purity?

  • Methodological Answer: Optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry) systematically. Use orthogonal purification techniques (e.g., flash chromatography, recrystallization) and validate purity via HPLC and 1^1H/13^13C NMR. Document all steps rigorously to enable reproducibility, adhering to guidelines for experimental sections in peer-reviewed journals .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight.
  • NMR : Compare chemical shifts with literature data for tert-butyl and serine moieties.
  • FT-IR : Verify functional groups (e.g., carbonyl from the OSu ester).
    For novel derivatives, include X-ray crystallography if feasible .

Q. What stability tests are critical for this compound under storage and experimental conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Monitor degradation via HPLC at 40°C/75% RH.
  • Light Exposure : Assess photostability under UV/visible light.
  • Solution Stability : Test in buffers (pH 2–9) to identify optimal storage conditions. Tabulate degradation kinetics to inform shelf-life predictions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer: Apply density functional theory (DFT-D) with dispersion corrections to model transition states and activation energies. Use atom-pairwise dispersion coefficients for accurate intermolecular interactions . Validate predictions with kinetic experiments (e.g., monitoring coupling efficiency via 19^{19}F NMR if fluorinated reagents are used) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies.
  • Purity Reassessment : Verify compound purity (≥95% by HPLC) in conflicting reports.
  • Standardized Assays : Reproduce results using harmonized protocols (e.g., fixed concentrations, controls). Reference systematic review methodologies to identify gaps .

Q. How can researchers optimize this compound for site-specific conjugation in complex biomolecules?

  • Methodological Answer:

  • Chemoselectivity Screening : Test reactivity against competing nucleophiles (e.g., thiols, amines) under physiological pH.
  • Kinetic Analysis : Use stopped-flow spectroscopy to quantify acylation rates.
  • MD Simulations : Model solvent accessibility of target residues in 3D protein structures to predict conjugation efficiency .

Q. What advanced analytical techniques are recommended to characterize degradation byproducts of this compound?

  • Methodological Answer: Combine:

  • LC-HRMS : Identify low-abundance degradants via high-resolution mass spectrometry.
  • Isotope-Labeling : Track 13^{13}C-labeled analogs to elucidate degradation pathways.
  • Multivariate Analysis : Use PCA or PLS to correlate degradation patterns with environmental factors .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Synthesis : Include molar ratios, reaction times, and purification gradients.
  • Raw Data Archiving : Deposit NMR/MS spectra in public repositories (e.g., Zenodo).
  • Negative Results : Report failed conditions to prevent redundant efforts .

Q. What frameworks assist in formulating hypothesis-driven research questions about this compound?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • PICO : "Does this compound (Intervention) improve coupling yields (Outcome) compared to HOBt (Comparison) in solid-phase peptide synthesis (Population)?" .

Tables for Methodological Guidance

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDoE (Design of Experiments), HPLC
Computational ModelingDFT-D, MD Simulations
Stability ProfilingAccelerated Aging, LC-HRMS
Bioactivity ValidationMeta-Analysis, Standardized Assays

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ser(tbu)-osu
Reactant of Route 2
Reactant of Route 2
Z-Ser(tbu)-osu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.